[2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-fluorophenyl]methanol
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Overview
Description
[2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-fluorophenyl]methanol is a chemical compound with a unique structure that combines a thiazole ring with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-fluorophenyl]methanol typically involves the reaction of 2,4-dimethylthiazole with a fluorophenylmethanol derivative under specific conditions. One common method includes the use of anhydrous solvents and catalysts to facilitate the reaction. For example, ethyl-2,4-dimethylthiazole-5-carboxylate can be used as a starting material, which is then reacted with a fluorophenylmethanol derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-fluorophenyl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the fluorophenyl ring.
Scientific Research Applications
[2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-fluorophenyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-fluorophenyl]methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: A related compound with similar structural features but lacking the fluorophenyl group.
5-Fluorophenylmethanol: Another related compound that contains the fluorophenyl group but lacks the thiazole ring.
1,3-Thiazolidine Derivatives: Compounds with a similar thiazole ring structure but different substituents.
Uniqueness
The uniqueness of [2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-fluorophenyl]methanol lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(2,4-dimethyl-1,3-thiazol-5-yl)-5-fluorophenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNOS/c1-7-12(16-8(2)14-7)11-4-3-10(13)5-9(11)6-15/h3-5,15H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOUPYLJWLEMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=C(C=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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